Flurithromycin

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

fluorine derivative of erythromycin

Structure

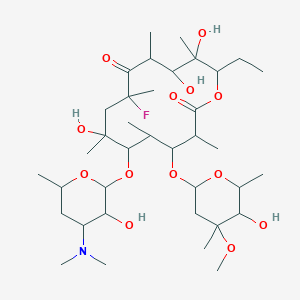

2D Structure

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66FNO13/c1-14-24-37(10,46)29(42)21(5)28(41)34(7,38)17-35(8,45)31(52-33-26(40)23(39(11)12)15-18(2)48-33)19(3)27(20(4)32(44)50-24)51-25-16-36(9,47-13)30(43)22(6)49-25/h18-27,29-31,33,40,42-43,45-46H,14-17H2,1-13H3/t18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,33+,34+,35-,36-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEUHCONYHZURQ-HNUBZJOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66FNO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905085 |

Source

|

| Record name | Flurithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82664-20-8 |

Source

|

| Record name | Flurithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82664-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurithromycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082664208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flurithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin, 8-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56C9DTE69V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flurithromycin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurithromycin, a semi-synthetic, second-generation macrolide antibiotic, represents a significant advancement in the erythromycin class. Characterized by a fluorine substitution, it exhibits enhanced acid stability and improved pharmacokinetic properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the bacterial ribosome, the consequent inhibition of protein synthesis, and the known mechanisms of bacterial resistance. The content herein is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key molecular processes to support further research and development in the field of antibacterial therapeutics.

Introduction

This compound is a fluorinated derivative of erythromycin A, belonging to the macrolide class of antibiotics.[1] Like other macrolides, its antibacterial efficacy stems from its ability to specifically target and inhibit protein synthesis in susceptible bacteria.[2] This targeted action, primarily against the bacterial ribosome, makes it an effective agent against a range of Gram-positive and some Gram-negative pathogens. Understanding the precise molecular interactions and the downstream cellular consequences is crucial for optimizing its clinical use and for the development of novel derivatives with improved potency and resistance profiles.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[2] This is achieved through its high-affinity binding to the 50S subunit of the bacterial ribosome.[2] The bacterial ribosome, a 70S complex composed of 30S and 50S subunits, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By targeting the 50S subunit, this compound effectively stalls this vital process, leading to a bacteriostatic effect.[2]

Ribosomal Binding Site

This compound binds to the 23S rRNA component of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC).[2][3] The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids. While not directly inhibiting the peptidyl transferase activity, the binding of this compound in the NPET sterically obstructs the passage of the elongating polypeptide chain.[2]

Interference with Protein Elongation

The binding of this compound within the NPET leads to the inhibition of the elongation phase of protein synthesis through two primary mechanisms:

-

Blockade of the Nascent Peptide Exit Tunnel: The physical presence of the this compound molecule within the tunnel prevents the growing polypeptide chain from progressing beyond a few amino acids. This steric hindrance leads to the premature dissociation of the peptidyl-tRNA from the ribosome.

-

Inhibition of Translocation: this compound's interaction with the ribosome can also interfere with the translocation step, where the ribosome moves along the mRNA to the next codon. This disruption prevents the proper positioning of the A-site and P-site tRNAs, further halting protein synthesis.[2]

The culmination of these events is the cessation of protein production, which is essential for bacterial growth, replication, and survival.

This compound's core mechanism of action.

Quantitative Data

The following tables summarize the available quantitative data for this compound, including Minimum Inhibitory Concentrations (MIC) against various bacterial pathogens and its Post-Antibiotic Effect (PAE).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Porphyromonas gingivalis | 28 | ≤0.06 - 2 | - | - | [4] |

| Prevotella melaninogenica | 7 | 0.06 - 2 | - | - | [4] |

| Prevotella intermedia | 5 | 0.5 - 4 | - | - | [4] |

| Prevotella sp. | 8 | 0.25 - 8 | - | - | [4] |

| Fusobacterium nucleatum | 14 | 1 - 16 | - | - | [4] |

| Wolinella recta | 2 | 0.12 - 0.5 | - | - | [4] |

| Eikenella corrodens | - | 0.5 - 32 | - | - | [4] |

| Bacteroides forsythus | 2 | 0.5 - 2 | - | - | [4] |

| Peptostreptococcus sp. | 11 | ≤0.06 - 64 | - | - | [4] |

| Actinomyces odontolyticus | 11 | ≤0.06 - 1 | - | - | [4] |

| Actinomyces naeslundii | 7 | ≤0.06 - 1 | - | - | [4] |

| Actinomyces viscosus | 7 | ≤0.06 - 16 | - | - | [4] |

| Helicobacter pylori | 49 | - | 0.156 | 0.625 | [5] |

Table 2: Post-Antibiotic Effect (PAE) of this compound

| Bacterial Species | Exposure Concentration | Exposure Duration | Mean PAE (hours) | Reference(s) |

| Streptococcus pneumoniae | - | - | 3.5 | [6] |

| Haemophilus influenzae | - | - | 0.25 | [6] |

| Porphyromonas gingivalis | - | - | 2 | [4] |

| Eikenella corrodens | - | - | 2 | [4] |

| Helicobacter pylori | 5 x MIC | 1 hour | 1.5 - 6 | [5] |

| Helicobacter pylori | 10 x MIC | 2 hours | 1.5 - 6 | [5] |

Experimental Protocols

This section outlines the generalized methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard techniques for macrolide antibiotics and may require optimization for specific experimental conditions.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.[7][8]

Protocol:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in a 96-well microtiter plate to obtain a range of concentrations.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Experimental workflow for MIC determination.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system. A common approach is the use of a coupled transcription-translation system.[9][10]

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing an E. coli S30 cell-free extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like ³⁵S-methionine), and an energy source.

-

Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for transcription and translation.

-

Quantification of Protein Synthesis: Stop the reaction and quantify the amount of newly synthesized protein. This can be done by measuring the radioactivity of the precipitated protein (if using a radiolabeled amino acid) or by measuring the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of protein synthesis).

Ribosome Binding Assay (Filter Binding)

This assay measures the direct binding of radiolabeled this compound to bacterial ribosomes.[11]

Protocol:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain.

-

Radiolabeling of this compound: Synthesize or obtain a radiolabeled form of this compound (e.g., ³H-flurithromycin).

-

Binding Reaction: Incubate a fixed concentration of bacterial ribosomes with varying concentrations of radiolabeled this compound in a suitable binding buffer. For competition assays, incubate ribosomes with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound.

-

Filtration: After incubation, rapidly filter the reaction mixture through a nitrocellulose membrane. The ribosomes and any bound radiolabeled this compound will be retained on the filter, while unbound drug will pass through.

-

Quantification: Wash the filter to remove non-specifically bound drug. The amount of radioactivity on the filter is then quantified using a scintillation counter.

-

Data Analysis: The binding data can be used to determine the dissociation constant (Kd) of the this compound-ribosome interaction.

Mechanisms of Resistance

The emergence of bacterial resistance to macrolides, including this compound, is a significant clinical concern. The primary mechanisms of resistance are:

-

Target Site Modification: This is the most common mechanism and involves enzymatic modification of the 23S rRNA. Methylation of a specific adenine residue (A2058 in E. coli) by Erm methyltransferases reduces the binding affinity of macrolides to the ribosome.

-

Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport macrolides out of the cell, thereby reducing the intracellular concentration of the drug below its effective level.

-

Enzymatic Inactivation: Less commonly, bacteria may produce enzymes that inactivate macrolides through hydrolysis or other chemical modifications.

Common mechanisms of bacterial resistance to this compound.

Conclusion

This compound exerts its bacteriostatic effect through a well-defined mechanism of action centered on the inhibition of bacterial protein synthesis. Its binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel, effectively halts the elongation of polypeptide chains. The quantitative data on its in vitro activity and post-antibiotic effect underscore its potential as a therapeutic agent. However, the emergence of resistance highlights the ongoing need for surveillance and the development of new strategies to combat bacterial infections. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other macrolide antibiotics, facilitating a deeper understanding of their molecular interactions and aiding in the design of future antibacterial drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity and post-antibiotic effect of this compound compared with other macrolides and penicillins against periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity and postantibiotic effect of this compound against Helicobacter pylori strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial profile of this compound, a new macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.dk [idexx.dk]

- 9. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 11. journals.asm.org [journals.asm.org]

Flurithromycin: A Technical Guide to its Discovery, Synthesis, and Core Scientific Attributes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurithromycin, a second-generation macrolide antibiotic, represents a significant advancement in the erythromycin class, engineered for superior acid stability and pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and core scientific principles of this compound. It includes detailed experimental protocols for its synthesis and microbiological evaluation, alongside a comprehensive summary of its in vitro activity and pharmacokinetic parameters. Visual diagrams of its synthesis pathway and mechanism of action are provided to facilitate a deeper understanding of its chemical and biological attributes.

Discovery and Development

This compound, chemically known as (8S)-8-fluoroerythromycin A, was developed by researchers at the Italian pharmaceutical company Pierrel S.p.A. in the early 1980s, with Luciano Toscano being a key inventor.[1] The discovery was a result of a targeted effort to improve upon the inherent limitations of the parent compound, erythromycin A, namely its instability in acidic environments and its variable oral bioavailability.

The breakthrough came through the process of mutasynthesis . This technique involves feeding a chemical analog of a metabolic intermediate to a mutant strain of an antibiotic-producing microorganism that is blocked in the synthesis of the natural intermediate. In the case of this compound, a blocked mutant of Streptomyces erythraeus (ATCC 31772), the bacterium responsible for producing erythromycin, was utilized.[2] This mutant was incapable of completing the biosynthesis of erythromycin A, allowing for the incorporation of a fluorinated precursor, leading to the production of the novel fluorinated macrolide, this compound.[2] The introduction of a fluorine atom at the C-8 position of the erythronolide ring proved to be a critical modification, conferring the desired properties of enhanced acid stability and improved pharmacokinetic profile.[3][4]

Chemical Synthesis

This compound is a semi-synthetic derivative of erythromycin A. The synthesis involves the chemical modification of the erythromycin backbone, specifically the introduction of a fluorine atom at the 8th position. A common synthetic route involves the fluorination of an 8,9-anhydroerythromycin-6,9-hemiketal intermediate.[5][6]

Experimental Protocol: Synthesis of (8S)-8-fluoroerythromycin A

This protocol is based on the general principles outlined in the patent literature for the preparation of (8S)-8-fluoroerythromycins.[5][6]

Materials:

-

8,9-anhydroerythromycin-6,9-hemiketal

-

Perchloryl fluoride (FClO₃)

-

Tetrahydrofuran (THF), Pyridine, or Dioxan (as an organic solvent)

-

Acetic acid

-

Water

-

Apparatus for conducting reactions at low temperatures (-5 to +5°C)

-

pH meter and reagents for pH adjustment (e.g., sodium hydroxide solution)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Preparation of the Reaction Mixture: Dissolve the 8,9-anhydroerythromycin-6,9-hemiketal in an aqueous acidic solution, such as acetic acid.

-

Dilution: Dilute the solution with water and an organic solvent such as tetrahydrofuran, pyridine, or dioxan.[5]

-

Cooling and pH Adjustment: Cool the reaction mixture to a temperature between -5°C and +5°C. Adjust the pH of the solution to be between 4 and 7.[5]

-

Fluorination: While maintaining the low temperature and pH range, introduce perchloryl fluoride gas into the reaction mixture. The fluorination reaction directly converts the hemiketal to (8S)-8-fluoroerythromycin.[5]

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, quench any remaining perchloryl fluoride. Neutralize the reaction mixture and extract the crude this compound into an organic solvent. The crude product is then purified using standard techniques such as column chromatography to yield pure (8S)-8-fluoroerythromycin A.

Safety Precautions: Perchloryl fluoride is a hazardous and potentially explosive gas. This synthesis should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety measures in place.

Caption: Semi-synthetic pathway of this compound from erythromycin A.

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[4][7]

Detailed Mechanism:

-

Binding to the Ribosome: this compound binds to the 50S subunit of the bacterial ribosome.[7] The 50S subunit is a large ribonucleoprotein complex that plays a crucial role in protein synthesis.

-

Inhibition of Translocation: The binding of this compound to the 50S subunit physically blocks the exit tunnel through which nascent polypeptide chains emerge. This steric hindrance prevents the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon.

-

Cessation of Protein Elongation: By inhibiting translocation, this compound effectively halts the elongation of the polypeptide chain, leading to the premature termination of protein synthesis.

-

Bacteriostatic Effect: The inability to synthesize essential proteins ultimately leads to the cessation of bacterial growth and replication, a bacteriostatic effect.

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria, comparable to that of erythromycin.[8]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Pathogens

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.0015 - 0.006 | [2] |

| Streptococcus pyogenes (Group A) | 0.0015 - 0.006 | [2] |

| Staphylococcus aureus | 0.1 - 3.1 | [2] |

| Haemophilus influenzae | 0.012 - 0.4 | [2] |

| Clostridium perfringens | Susceptible | [2] |

| Bacteroides fragilis | Susceptible | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[9][10][11][12][13]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution of known concentration

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. This will create a range of antibiotic concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Determination of MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. The results can also be read using a plate reader to measure the optical density at 600 nm.

Pharmacokinetics

This compound exhibits improved pharmacokinetic properties compared to erythromycin, including better acid stability, which leads to higher and more consistent serum levels, and excellent tissue penetration.[3]

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Conditions | Reference |

| Mean Residence Time | 500 mg orally every 8 h | [14] | |

| - Group 1 (Maxillofacial Surgery) | 10.2 h | [14] | |

| - Group 2 (Thoracotomy) | 8.3 h | [14] | |

| Tissue Penetration (AUC tissue / AUC serum) | 500 mg orally every 8 h | [14][15] | |

| - Lung | 8.3 | [14][15] | |

| - Bone | 3.6 | [14][15] | |

| - Soft Tissue | 0.8 | [14][15] |

Experimental Protocol: Pharmacokinetic Study in Humans

This protocol outlines the general methodology for a human pharmacokinetic study of this compound.

Study Design:

-

A single- or multiple-dose, open-label study in healthy volunteers or patients.

-

Ethical approval and informed consent are mandatory.

Procedure:

-

Drug Administration: Administer a single oral dose of this compound to the subjects after an overnight fast.

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalytical Method:

-

Sample Preparation: Extract this compound from the plasma samples using a suitable method such as protein precipitation or solid-phase extraction.

-

HPLC Analysis: Quantify the concentration of this compound in the plasma extracts using a validated High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.[16][17][18][19] A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. Detection can be achieved via UV or fluorescence detectors.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

-

Parameters to be determined include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

-

Caption: Workflow for a human pharmacokinetic study.

Conclusion

This compound stands as a testament to the power of medicinal chemistry and microbiology in optimizing existing antibiotic scaffolds. Its discovery through mutasynthesis and subsequent semi-synthetic production have yielded a macrolide with an improved therapeutic profile over its predecessor, erythromycin. The enhanced acid stability and favorable pharmacokinetic properties, particularly its excellent tissue penetration, make it a valuable agent in the treatment of various bacterial infections. This technical guide has provided a comprehensive overview of the key scientific aspects of this compound, from its origins to its clinical application, to serve as a valuable resource for the scientific community.

References

- 1. US4673736A - Process for the preparation of (8S)-8-fluoroerythromycins - Google Patents [patents.google.com]

- 2. In vitro activity of this compound, a novel macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. data.epo.org [data.epo.org]

- 6. EP0135207B1 - A process for the preparation of (8s)-8-fluoroerythromycins - Google Patents [patents.google.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. academic.oup.com [academic.oup.com]

- 9. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 14. Pharmacokinetics and human tissue penetration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Determination of roxithromycin in human plasma by HPLC with fluorescence and UV absorbance detection: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A 2D HPLC-MS/MS method for several antibiotics in blood plasma, plasma water, and diverse tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Flurithromycin: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurithromycin, a second-generation macrolide antibiotic, represents a significant advancement in the erythromycin class of antibacterial agents. As a fluorinated derivative of erythromycin A, it exhibits enhanced stability in acidic environments and improved pharmacokinetic properties, making it a subject of considerable interest in the field of antimicrobial research and drug development. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound, details the experimental methodologies for their determination, and elucidates its mechanism of action through a detailed signaling pathway diagram. All quantitative data is presented in structured tables for ease of comparison and reference.

Chemical Structure and Identification

This compound is a semi-synthetic macrolide characterized by a 14-membered lactone ring, a feature of this antibiotic class.[1] Its chemical structure is distinguished from erythromycin A by the substitution of a fluorine atom at the C-8 position.[2] This structural modification is key to its enhanced acid stability. The comprehensive identification details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[2] |

| SMILES String | CC[C@@H]1--INVALID-LINK----INVALID-LINK--O1)C)O[C@H]2C--INVALID-LINK--C)O)(C)OC)C)O[C@H]3--INVALID-LINK--C)N(C)C)O)(C)O)(C)F)C)O">C@@(C)O |

| Molecular Formula | C37H66FNO13[2] |

| CAS Number | 82664-20-8[2] |

| Molecular Weight | 751.93 g/mol [3] |

| Synonyms | 8-Fluoroerythromycin, Fluritromicina, (8S)-8-Fluoroerythromycin A[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into effective dosage forms. The key properties are detailed in the table below.

| Property | Value |

| Melting Point | >139°C (decomposition)[5] |

| Boiling Point | 814.6 °C at 760 mmHg (Predicted) |

| Density | 1.22 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol. |

| pKa | 12.94 ± 0.70 (Predicted) |

| Appearance | White to Off-White Solid[6] |

| Storage | -20°C Freezer, under inert atmosphere |

Experimental Protocols

The accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. Due to decomposition, a sharp melting point may not be observed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action and Signaling Pathway

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] It specifically binds to the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery.[3][8] This binding event occurs within the polypeptide exit tunnel, effectively blocking the elongation of the nascent polypeptide chain. The inhibition of protein synthesis leads to a bacteriostatic effect, halting the growth and replication of the bacteria.

The downstream consequences of ribosome stalling by this compound can trigger a cascade of events within the bacterial cell, primarily aimed at rescuing the stalled ribosome and degrading the aberrant mRNA and polypeptide.

Caption: Mechanism of action of this compound and subsequent bacterial response.

The diagram above illustrates the pathway from this compound's entry into the bacterial cell to the inhibition of protein synthesis and the subsequent activation of ribosome rescue mechanisms. This multifaceted action underscores the efficacy of this compound as an antibacterial agent.

Conclusion

This compound's unique chemical structure, characterized by the strategic placement of a fluorine atom, confers advantageous physicochemical and pharmacokinetic properties. This in-depth technical guide has provided a comprehensive overview of its chemical identifiers, key properties, and the experimental methodologies for their determination. The elucidation of its mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a clear rationale for its antibacterial efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the ongoing effort to combat bacterial infections.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Ribosome Rescue Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of this compound, a novel macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azithromycin - Wikipedia [en.wikipedia.org]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Flurithromycin: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the antibacterial spectrum of Flurithromycin, a second-generation, semi-synthetic macrolide antibiotic. As a fluorinated derivative of erythromycin, this compound exhibits an enhanced pharmacokinetic profile, including greater acid stability and improved tissue penetration, making it a subject of significant interest in the development of antimicrobial therapies.[1][2][3] This guide synthesizes available in vitro activity data, details relevant experimental methodologies, and visualizes key mechanisms and workflows to support research and development efforts.

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] The core mechanism involves the following steps:

-

Binding to Ribosome: this compound binds to the 50S subunit of the bacterial ribosome.[4] The fluorine atom incorporated into its molecular structure enhances its binding affinity compared to older macrolides.[4]

-

Blocking Translocation: The drug binds near the peptidyl transferase center, effectively blocking the polypeptide exit tunnel. This action stalls the elongation phase of protein synthesis by preventing the translocation of the growing peptide chain from the A-site to the P-site of the ribosome.[1]

-

Inhibition of Protein Synthesis: The halt in translocation prevents the formation of peptide bonds, thereby stopping the production of essential proteins required for bacterial growth and replication.[4] This cessation of protein production leads to a bacteriostatic state, allowing the host's immune system to more effectively combat the infection.[1]

In Vitro Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity, particularly against Gram-positive aerobes, atypical pathogens, and various anaerobic bacteria.[1][5] Its activity against Gram-negative bacteria is more limited, a characteristic typical of macrolides.[1]

Gram-Positive Bacteria

This compound is highly potent against key Gram-positive respiratory pathogens. Its activity is comparable to that of erythromycin.[3][6]

| Pathogen | Strain Count | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| Streptococcus pneumoniae | N/A | 0.0015 - 0.006 | - | - | [5] |

| Streptococcus pyogenes (Group A) | N/A | 0.0015 - 0.006 | - | - | [5] |

| Staphylococcus aureus (OXA-S, ERY-S) | N/A | 0.1 - 3.1 | - | ≤2.0 | [3][5] |

Gram-Negative Bacteria

Activity against Gram-negative organisms is primarily focused on species responsible for respiratory tract infections.

| Pathogen | Strain Count | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| Haemophilus influenzae | N/A | 0.012 - 0.4 | - | - | [5] |

| Moraxella catarrhalis | 44 | - | - | - | [3] |

Note: Specific MIC values for M. catarrhalis were not detailed in the cited abstracts, but the organism was noted to be susceptible.[3]

Atypical and Genital Pathogens

This compound is effective against several atypical and genital pathogens, a crucial feature for treating certain respiratory and sexually transmitted infections.[1][7]

| Pathogen | Strain Count | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| Mycoplasma pneumoniae | 10 | ≤0.03 | - | - | [8] |

| Ureaplasma urealyticum | 100 | - | 1.0 | - | [8] |

| Mycoplasma hominis | 28 | >256 | - | - | [8] |

| Chlamydia trachomatis | N/A | - | - | - | [7] |

| Neisseria gonorrhoeae | N/A | - | - | - | [7] |

Note: The activity against C. trachomatis and N. gonorrhoeae was reported as similar to erythromycin A, but specific MIC values were not provided.[7]

Anaerobic Bacteria and Other Pathogens

The drug has also demonstrated activity against a range of anaerobic bacteria and select Mycobacterium species.[5]

-

Susceptible Anaerobes: Clostridium perfringens, Bacteroides fragilis, other Bacteroides species, and Peptostreptococcus.[5]

-

Mycobacterium species: Some activity observed against Mycobacterium bovis, M. scrofulaceum, and M. phlei.[5]

Key Experimental Methodologies

The determination of this compound's antibacterial spectrum relies on standardized microbiological protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented were determined using standard in vitro susceptibility testing methods. A generalized workflow for broth microdilution, a common method, is as follows:

-

Isolate Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. A standardized inoculum is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Drug Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated under specific conditions (e.g., 35-37°C for 18-24 hours) appropriate for the test organism.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Post-Antibiotic Effect (PAE) Protocol

The PAE represents the continued suppression of bacterial growth after brief exposure to an antibiotic. It was determined by measuring the difference in time required for the test and control cultures to increase their viable counts by one log₁₀.[3] Studies show this compound induces a PAE ranging from 0.25 hours for H. influenzae to 3.5 hours for S. pneumoniae.[3][6]

Synergy Testing Protocols

The interaction of this compound with other antibiotics has been evaluated using two primary methods:

-

Checkerboard Technique: This method involves a two-dimensional array of serial dilutions of two drugs in a microtiter plate to determine if their combined effect is synergistic, additive, indifferent, or antagonistic. No interactions were observed for this compound using this method.[3][6]

-

Time-Kill System: This dynamic method measures the rate of bacterial killing over time when exposed to one or more antibiotics. Using this technique, synergy was observed in 29% of tests, particularly between this compound and Netilmicin against M. catarrhalis and S. aureus.[3][6] Antagonism was not detected by either method.[3][6]

Comparative Spectrum and Resistance

This compound's antibacterial spectrum and potency are largely similar to that of its parent compound, erythromycin.[3][6] Its key advantages lie in its improved pharmacokinetic properties, such as enhanced stability in acidic environments, which leads to higher serum levels after oral administration.[2][9]

Mechanisms of resistance to this compound are consistent with those affecting other macrolides and include:[1][10]

-

Target Site Modification: Alterations to the 50S ribosomal binding site, preventing the drug from binding effectively.

-

Efflux Pumps: Active transport systems that expel the antibiotic from the bacterial cell.

-

Enzymatic Degradation: Production of enzymes that inactivate the drug.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. In vitro activity of this compound, a novel macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial profile of this compound, a new macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of this compound against some genital pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro antimycoplasmal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]

- 10. garybertini.com [garybertini.com]

Flurithromycin: A Technical Overview of its Pharmacokinetic Profile and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurithromycin, a fluorinated derivative of erythromycin, is a macrolide antibiotic characterized by its broad spectrum of activity. Understanding its pharmacokinetic and bioavailability profile is crucial for optimizing therapeutic regimens and for further drug development. This technical guide provides a comprehensive summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It includes a detailed presentation of its pharmacokinetic parameters, tissue penetration, and the methodologies employed in key studies. This document also visualizes the experimental workflow for pharmacokinetic analysis and the physiological processing of the drug.

Introduction

This compound is a semi-synthetic macrolide antibiotic that demonstrates enhanced stability in acidic environments compared to its parent compound, erythromycin. This increased stability is thought to contribute to its improved pharmacokinetic properties.[1] This guide aims to consolidate the current scientific knowledge regarding the pharmacokinetics and bioavailability of this compound to support research and development activities.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been investigated in both healthy volunteers and patient populations. The key parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers (500 mg oral dose)

| Parameter | Fasting State (Mean ± SD) | Fed State (Mean ± SD) | Reference |

| Cmax (mcg/mL) | 1.36 ± 0.31 | 1.36 ± 0.30 | [2] |

| Tmax (h) | 3 | 1 | [2] |

| AUC (mcg·h/mL) | Data not specified | Data not specified | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

A study on the influence of food on this compound absorption showed that while the peak plasma concentration (Cmax) remains unchanged, the time to reach this peak (Tmax) is shorter in the fed state.[2] This suggests that the rate of absorption is increased in the presence of food, but not the extent of absorption.[2]

Table 2: Pharmacokinetic Parameters of this compound in Patients Following Multiple Doses (500 mg every 8 hours)

| Parameter | Group 1 (Maxillofacial Surgery) | Group 2 (Thoracotomy) | Reference |

| Mean Residence Time (h) | 10.2 | 8.3 | [3][4] |

| Serum Half-life (h) | ~7.7 (after 1 dose) to 9.9 (after 10 doses) | Data not specified | [4] |

These findings in patient populations suggest that the accumulation of this compound with repeated dosing is predictable.[3][4]

Bioavailability and Absorption

The oral absorption of this compound appears to be unaffected by food in terms of the total amount of drug absorbed.[2]

Distribution

This compound exhibits wide distribution into various body tissues.[4] Studies in patients undergoing surgery have provided valuable insights into its tissue penetration.

Table 3: Tissue Penetration of this compound

| Tissue | Penetration Ratio (AUCtissue / AUCserum) | Reference |

| Lung | 8.3 | [3][4] |

| Bone | 3.6 | [3][4] |

| Soft Tissue | 0.8 | [3][4] |

AUCtissue: Area under the concentration-time curve in tissue; AUCserum: Area under the concentration-time curve in serum.

The high penetration into lung and bone tissues is a notable characteristic of this compound.[3][4] The protein binding of this compound in serum is approximately 70%.[4]

Metabolism and Excretion

Detailed studies on the specific metabolic pathways of this compound are limited in the available literature. As a macrolide, it is presumed to be metabolized in the liver. Macrolide antibiotics are known to be substrates and inhibitors of the cytochrome P450 (CYP) 3A4 enzyme system.[6][7] This suggests a potential for drug-drug interactions with other medications metabolized by this pathway.[5] However, specific in vitro studies confirming the role of CYP3A4 in this compound metabolism were not identified in the search results.

The primary route of excretion for macrolides is generally through the bile.

Experimental Protocols

Human Pharmacokinetic Studies

A representative experimental design for a human pharmacokinetic study of this compound, based on available literature, would involve the following steps:

-

Study Population: Healthy adult volunteers or specific patient populations with normal renal and hepatic function.[4]

-

Dosing: Administration of a single oral dose (e.g., 500 mg) or multiple doses.[2][4]

-

Blood Sampling: Collection of venous blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours) after drug administration.[4]

-

Sample Processing: Centrifugation of blood samples to separate plasma, which is then stored frozen until analysis.

-

Drug Concentration Analysis: Quantification of this compound in plasma samples using a validated analytical method.

Analytical Methodology

While early studies utilized microbiological assays, modern pharmacokinetic studies typically employ more specific and sensitive methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] A detailed, validated HPLC or LC-MS/MS method specifically for this compound was not found in the search results. However, a general procedure for macrolide analysis can be described.

Representative LC-MS/MS Method for Macrolide Quantification:

-

Sample Preparation: Protein precipitation of plasma samples using acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Visualizations

Diagram 1: Experimental Workflow for a Human Pharmacokinetic Study

References

- 1. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validated HPLC-MS-MS method for determination of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and human tissue penetration of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive in vitro and in silico Analysis of Antibiotics that Activate PXR and Induce CYP3A4 in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

In-Depth Technical Guide: Flurithromycin In Vitro Activity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of flurithromycin, a second-generation macrolide antibiotic. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the antibiotic's mechanism of action and experimental workflows.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound has been evaluated against a broad spectrum of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing insights into the antibiotic's potency.

Table 1: In Vitro Activity of this compound against Respiratory Pathogens

| Bacterial Species | No. of Strains/Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Streptococcus pneumoniae | Not Specified | 0.0015 - 0.006 | - | 0.032 | [1][2] |

| Streptococcus pyogenes (Group A) | Not Specified | 0.0015 - 0.006 | - | 0.25 | [1][2] |

| Haemophilus influenzae | Not Specified | 0.012 - 0.4 | - | 4.0 | [1][2] |

| Staphylococcus aureus | Not Specified | 0.1 - 3.1 | - | 16 | [1][2] |

| Moraxella catarrhalis (Branhamella catarrhalis) | Not Specified | - | - | 0.25 | [1] |

Table 2: In Vitro Activity of this compound against Periodontal Pathogens

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | Reference(s) |

| Porphyromonas gingivalis | 28 | ≤0.06 - 2 | [3] |

| Prevotella melaninogenica | 7 | 0.06 - 2 | [3] |

| Prevotella intermedia | 5 | 0.5 - 4 | [3] |

| Prevotella sp. | 8 | 0.25 - 8 | [3] |

| Fusobacterium nucleatum | 14 | 1 - 16 | [3] |

| Wolinella recta | 2 | 0.12 - 0.5 | [3] |

| Eikenella corrodens | Not Specified | 0.5 - 32 | [3] |

| Bacteroides forsythus | 2 | 0.5 - 2 | [3] |

| Peptostreptococcus sp. | 11 | ≤0.06 - 64 | [3] |

| Actinomyces odontolyticus | 11 | ≤0.06 - 1 | [3] |

| Actinomyces naeslundii | 7 | ≤0.06 - 1 | [3] |

| Actinomyces viscosus | 7 | ≤0.06 - 16 | [3] |

Table 3: In Vitro Activity of this compound against Genital Pathogens

| Bacterial Species | Strain Type | Finding | Reference(s) |

| Chlamydia trachomatis | Clinical Isolates & ATCC Standards | Activity similar to erythromycin A | [4] |

| Ureaplasma urealyticum | Clinical Isolates & ATCC Standards | Activity similar to erythromycin A (one strain resistant) | [4] |

| Mycoplasma hominis | Clinical Isolates & ATCC Standards | All strains resistant | [4] |

| Neisseria gonorrhoeae | Clinical Isolates & ATCC Standards | Activity similar to erythromycin A | [4] |

| Streptococcus agalactiae | Clinical Isolates & ATCC Standards | Activity similar to erythromycin A | [4] |

| Mycoplasma genitalium | Clinical Isolates & ATCC Standards | Activity similar to erythromycin A | [4] |

Table 4: In Vitro Activity of this compound against Helicobacter pylori

| No. of Clinical Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| 49 | 0.156 | 0.625 | [5] |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound. These protocols are based on information from published studies and are supplemented with general guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for macrolide susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is predominantly determined using the agar dilution or broth microdilution methods.[1][5][6]

2.1.1. Agar Dilution Method

This method involves the incorporation of the antibiotic into an agar medium, upon which the bacterial isolates are inoculated.

-

Preparation of Antibiotic Plates:

-

A stock solution of this compound is prepared in a suitable solvent and then serially diluted to achieve the desired concentration range.

-

Each dilution is added to molten Mueller-Hinton agar (or another appropriate agar medium for fastidious organisms) and poured into petri dishes.[6]

-

A control plate containing no antibiotic is also prepared.

-

-

Inoculum Preparation:

-

Bacterial isolates are grown on a suitable agar medium for 18-24 hours.

-

Colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

The suspension is further diluted to obtain a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

-

Plates are incubated at 35-37°C for 16-20 hours in an appropriate atmosphere (e.g., microaerophilic conditions for H. pylori).

-

-

Interpretation:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

-

2.1.2. Broth Microdilution Method

This method is performed in 96-well microtiter plates and allows for the simultaneous testing of multiple antibiotics.

-

Plate Preparation:

-

Two-fold serial dilutions of this compound are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in the wells of a microtiter plate.

-

-

Inoculum Preparation:

-

The bacterial inoculum is prepared as described for the agar dilution method, with the final concentration adjusted to approximately 5 x 10⁵ CFU/mL in the broth.

-

-

Inoculation and Incubation:

-

The wells containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.

-

Control wells (growth control without antibiotic and sterility control without bacteria) are included.

-

The plates are incubated at 35-37°C for 16-20 hours.

-

-

Interpretation:

-

The MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity.

-

Post-Antibiotic Effect (PAE)

The PAE refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.

-

Exposure to Antibiotic:

-

Bacterial suspensions in the logarithmic growth phase are exposed to this compound at concentrations of 5x and 10x the MIC for 1 or 2 hours.[5]

-

A control suspension with no antibiotic is run in parallel.

-

-

Removal of Antibiotic:

-

The antibiotic is removed by a 10³ dilution of the bacterial suspension in a fresh, antibiotic-free broth.[5]

-

-

Monitoring of Regrowth:

-

Viable counts (CFU/mL) of both the antibiotic-exposed and control cultures are determined at regular intervals.

-

Regrowth is monitored until the bacterial count in the antibiotic-exposed culture increases by 1 log₁₀.

-

-

Calculation of PAE:

-

PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀, and C is the corresponding time for the control culture.

-

Time-Kill Kinetic Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

-

Experimental Setup:

-

Bacterial cultures in the logarithmic growth phase are exposed to various concentrations of this compound (e.g., 4x MIC) in a suitable broth medium.[2]

-

A growth control without the antibiotic is included.

-

-

Sampling and Viable Counts:

-

Aliquots are removed from each culture at different time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Serial dilutions of the aliquots are plated on an appropriate agar medium.

-

After incubation, the number of colonies is counted to determine the CFU/mL.

-

-

Data Analysis:

-

The log₁₀ CFU/mL is plotted against time for each antibiotic concentration and the control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.

Caption: Mechanism of action of this compound.

Caption: Workflow for MIC determination by agar dilution.

Caption: Workflow for Post-Antibiotic Effect (PAE) determination.

Caption: Workflow for Time-Kill Kinetic Assay.

References

- 1. Comparative antimicrobial activity of the new macrolide this compound against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound, a novel macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity and post-antibiotic effect of this compound compared with other macrolides and penicillins against periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound against some genital pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity and postantibiotic effect of this compound against Helicobacter pylori strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Persistent Power: A Technical Guide to the Post-Antibiotic Effect of Flurithromycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the post-antibiotic effect (PAE) of flurithromycin, a semi-synthetic macrolide antibiotic. The PAE, a critical pharmacodynamic parameter, refers to the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC). Understanding the PAE of this compound is crucial for optimizing dosing regimens, predicting clinical efficacy, and combating antimicrobial resistance.

Quantitative Analysis of this compound's Post-Antibiotic Effect

The post-antibiotic effect of this compound has been evaluated against a range of clinically relevant bacteria. The duration of the PAE is influenced by the bacterial species, the concentration of this compound, and the duration of exposure. The following tables summarize the available quantitative data from various in-vitro studies.

Table 1: Post-Antibiotic Effect of this compound against Periodontal Pathogens

| Bacterial Strain | This compound Concentration | Exposure Time (hours) | PAE Duration (hours) |

| Porphyromonas gingivalis | Not Specified | Not Specified | 2[1][2] |

| Eikenella corrodens | Not Specified | Not Specified | 2[1][2] |

Table 2: Post-Antibiotic Effect of this compound against Respiratory Tract Pathogens

| Bacterial Strain | This compound Concentration | Exposure Time (hours) | PAE Duration (hours) |

| Haemophilus influenzae | Not Specified | Not Specified | 0.25[3][4] |

| Streptococcus pneumoniae | Not Specified | Not Specified | 3.5[3][4] |

Table 3: Post-Antibiotic Effect of this compound against Helicobacter pylori

| This compound Concentration | Exposure Time (hours) | Mean PAE Duration (hours) |

| 5 x MIC | 1 | 1.5[5] |

| 10 x MIC | 1 | >1.5 (exact value not specified)[5] |

| 5 x MIC | 2 | <6 (exact value not specified)[5] |

| 10 x MIC | 2 | 6[5] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[6][7][8][9] This mechanism is the foundation of its bacteriostatic action and contributes to the observed post-antibiotic effect. The prolonged suppression of bacterial growth is believed to be due to the slow recovery of ribosomal function after the drug is removed.

Caption: this compound's mechanism of action.

Experimental Protocols for Determining the Post-Antibiotic Effect

The determination of the post-antibiotic effect of this compound is primarily conducted using the viable plate count method. This method involves exposing a bacterial culture to the antibiotic for a defined period, followed by the removal of the drug and subsequent monitoring of bacterial regrowth over time.

General Experimental Workflow

The following diagram illustrates the general workflow for determining the PAE using the viable count method.

Caption: General workflow for PAE determination.

Detailed Organism-Specific Protocols

The following are detailed protocols for determining the PAE of this compound against specific bacterial species, based on established culture methods.

3.2.1. Porphyromonas gingivalis

-

Bacterial Culture: Culture Porphyromonas gingivalis (e.g., strain W83) in modified Gifu anaerobic medium (GAM) broth.[2] Incubate in an anaerobic jar with an AnaeroPack at 37°C for 48 hours to reach the logarithmic growth phase.[2]

-

Antibiotic Exposure: Dilute the bacterial culture to a standardized optical density (e.g., OD600) in fresh, pre-warmed GAM broth. Add this compound to the desired concentration (e.g., 5x or 10x MIC) and incubate under anaerobic conditions at 37°C for 1-2 hours. A control culture without the antibiotic should be run in parallel.

-

Drug Removal: To remove the this compound, dilute the culture 1:1000 in fresh, pre-warmed GAM broth.

-

Viable Count: Immediately after dilution (time 0) and at subsequent hourly intervals (e.g., for up to 8 hours), take aliquots from both the test and control cultures. Perform serial ten-fold dilutions in a suitable sterile diluent (e.g., phosphate-buffered saline).

-

Plating and Incubation: Plate 0.1 mL of appropriate dilutions onto Trypticase Soy Agar plates supplemented with 5% sheep blood, hemin, and menadione.[10] Incubate the plates anaerobically at 37°C for 4-7 days.[4]

-

PAE Calculation: Count the colonies on the plates that yield 30-300 CFUs. The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after drug removal, and C is the corresponding time for the control culture.

3.2.2. Eikenella corrodens

-

Bacterial Culture: Culture Eikenella corrodens on chocolate agar or blood agar.[11] For liquid culture, use a rich medium such as Brain Heart Infusion (BHI) broth. Incubate at 35-37°C in an atmosphere of 5-10% CO2.[11][12]

-

Antibiotic Exposure: Inoculate a fresh BHI broth to achieve a starting inoculum in the logarithmic phase. Add this compound and incubate for 1-2 hours. A control culture is run in parallel.

-

Drug Removal: Dilute the culture 1:1000 in fresh, pre-warmed BHI broth.

-

Viable Count: Perform serial dilutions and plating at timed intervals as described for P. gingivalis.

-

Plating and Incubation: Plate onto chocolate agar or blood agar and incubate at 35-37°C in a 5-10% CO2 atmosphere for 48 hours or until colonies are visible.[11]

-

PAE Calculation: Calculate the PAE as described above.

3.2.3. Haemophilus influenzae

-

Bacterial Culture: Culture Haemophilus influenzae on chocolate agar, which provides the necessary X (hemin) and V (NAD) factors for growth.[1][13] For liquid culture, use a supplemented broth such as BHI with added hemin and NAD. Incubate at 35-37°C in a 5% CO2 atmosphere.[8]

-

Antibiotic Exposure: Expose a logarithmic phase culture to this compound for 1-2 hours.

-

Drug Removal: Remove the antibiotic by 1:1000 dilution in fresh, pre-warmed supplemented broth.

-

Viable Count: Perform serial dilutions and plating at regular intervals.

-

Plating and Incubation: Plate onto chocolate agar and incubate at 35-37°C in a 5% CO2 atmosphere for 24-48 hours.[8]

-

PAE Calculation: Calculate the PAE as previously described.

3.2.4. Streptococcus pneumoniae

-

Bacterial Culture: Culture Streptococcus pneumoniae on Tryptic Soy Agar with 5% sheep's blood.[14] For liquid culture, use a broth such as Todd-Hewitt broth supplemented with yeast extract.[15] Incubate at 35-37°C in a 5% CO2 atmosphere.[14]

-

Antibiotic Exposure: Expose a mid-logarithmic phase culture to this compound for 1-2 hours.

-

Drug Removal: Dilute the culture 1:1000 in fresh, pre-warmed broth.

-

Viable Count: Perform serial dilutions and plating at timed intervals.

-

Plating and Incubation: Plate onto blood agar and incubate at 35-37°C in a 5% CO2 atmosphere overnight.[14]

-

PAE Calculation: Calculate the PAE as described above.

3.2.5. Helicobacter pylori

-

Bacterial Culture: Culture Helicobacter pylori on a complex basal medium such as Brucella Agar or Columbia agar, supplemented with blood (e.g., 5-10% horse blood) or serum.[3][16] Incubate at 37°C under microaerobic conditions (5% O2, 10% CO2, 85% N2) with high humidity for 3-5 days.[7][16]

-

Antibiotic Exposure: Inoculate a suitable liquid medium to obtain a logarithmic phase culture. Expose the culture to this compound at the desired concentration for 1-2 hours under microaerobic conditions.

-

Drug Removal: Remove the antibiotic by a 1:1000 dilution in fresh, pre-warmed broth.

-

Viable Count: At timed intervals, perform serial dilutions.

-

Plating and Incubation: Plate onto supplemented agar plates and incubate under microaerobic conditions at 37°C for 3-7 days.[7]

-

PAE Calculation: Calculate the PAE as previously described.

Conclusion

The post-antibiotic effect of this compound is a significant component of its antimicrobial activity. The duration of this effect varies depending on the target organism, the concentration of the drug, and the exposure time. The underlying mechanism is linked to the persistent inhibition of bacterial protein synthesis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the PAE of this compound and other antimicrobial agents, contributing to a more rational and effective use of antibiotics in clinical practice.

References

- 1. Haemophilus Influenzae Infections: Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 2. Porphyromonas gingivalis Bacterial Culture and Establishment of Oral Infection [bio-protocol.org]

- 3. Perspectives on methodology for in vitro culture of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Porphyromonas gingivalis as a Model Organism for Assessing Interaction of Anaerobic Bacteria with Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Haemophilus Species - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hemophilus influenzae [sharinginhealth.ca]

- 9. Optimization of culture conditions to obtain maximal growth of penicillin-resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ijdmsrjournal.com [ijdmsrjournal.com]

- 12. Eikenella corrodens - Wikipedia [en.wikipedia.org]

- 13. Haemophilus influenzae - Wikipedia [en.wikipedia.org]

- 14. bowdish.ca [bowdish.ca]

- 15. Media Matters, Examining Historical and Modern Streptococcus pneumoniae Growth Media and the Experiments They Affect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Basic Bacteriology and Culture - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Challenges of Gastric Acidity: A Technical Guide to Enhancing Flurithromycin Stability

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the strategies to improve the acid stability of flurithromycin, a second-generation macrolide antibiotic. By delving into the core principles of its degradation and exploring advanced formulation techniques, this document aims to equip industry experts with the knowledge to optimize the delivery and efficacy of this potent therapeutic agent.